KIN1148

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KIN1148 is a small-molecule agonist of interferon regulatory factor 3 (IRF3) . It has garnered attention as an influenza vaccine adjuvant due to its ability to enhance flu vaccine efficacy . Now, let’s explore its various aspects:

Mechanism of Action

Biochemical Pathways

The binding of KIN1148 to RIG-I drives the expression of IRF3 and NF-κB target genes, including specific immunomodulatory cytokines and chemokines . This leads to the induction of innate immune programs that enhance adaptive immune protection of antiviral vaccination .

Pharmacokinetics

It is known that this compound enhances the efficacy of the influenza vaccine, suggesting that it has suitable bioavailability .

Result of Action

When administered in combination with a vaccine against Influenza A virus (IAV), this compound induces both neutralizing antibody and broadly cross-protective IAV-specific T cell responses . This robust this compound-adjuvanted immune response protects mice from lethal H1N1 and H5N1 IAV challenge . Importantly, this compound also augments human CD8+ T cell activation .

Action Environment

It is known that this compound serves as an effective adjuvant in inducing non-canonical rig-i activation . This suggests that its action may be influenced by the presence of other compounds, such as vaccines, in the environment.

Biochemical Analysis

Biochemical Properties

KIN1148 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It directly interacts with RIG-I (retinoic acid-inducible gene I) in biochemical assays and cells, signaling for innate immune gene induction in a RIG-I-dependent manner . Additionally, this compound induces a pattern of gene expression resembling infection with Sendai virus (an RNA virus that activates RIG-I) and by transfection of polyU/UC (a RIG-I-specific RNA) . This interaction highlights the compound’s ability to modulate the immune response effectively.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . Furthermore, this compound elicits greater induction of endogenous IRF3-dependent ISG54 and OASL expression in PH5CH8 cells . These cellular effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an IRF3 agonist. It induces the dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This compound also binds to RIG-I, driving RIG-I self-oligomerization and downstream signaling activation in an RNA- and ATP-independent manner . This mechanism of action highlights the compound’s ability to modulate the immune response at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable at -20°C for up to three years and at 4°C for up to two years . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound provides sustained protection against viral infections and enhances the immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the efficacy of existing influenza vaccines through a balanced immune response while using lower vaccine doses . The compound provides a >15-fold dose-sparing effect, maximizing the crucial supply of influenza split vaccines . High doses may lead to toxic or adverse effects, which require careful consideration in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to the IRF3 (RIG-I-like receptor) pathway. It induces the dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . This interaction with the IRF3 pathway highlights the compound’s role in modulating the immune response and enhancing vaccine efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It induces dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This transport and distribution mechanism ensures that this compound effectively reaches its target sites within cells and tissues.

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells . This localization is crucial for the compound’s activity and function, ensuring that it effectively modulates the immune response at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes for KIN1148 are not widely documented in the public domain. it is synthesized through chemical processes that lead to its unique structure. Researchers have likely optimized these routes to achieve high yields and purity.

Industrial Production Methods: Unfortunately, detailed information about industrial-scale production methods for this compound remains proprietary. Industrial production typically involves large-scale synthesis, purification, and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: KIN1148 is known to directly bind to RIG-I (retinoic acid-inducible gene I) in a noncanonical fashion. This interaction activates IRF3 and NF-κB , leading to downstream effects . While specific reactions are not explicitly described, its involvement in immune signaling pathways suggests complex interactions.

Common Reagents and Conditions: The specific reagents and conditions used in this compound’s synthesis and activation pathways are not publicly disclosed. understanding its binding to RIG-I provides insights into potential molecular interactions.

Major Products: this compound’s primary role lies in enhancing immune responses, particularly in the context of influenza vaccination. Its major products are the activation of immune cells, including dendritic cells (DCs), and subsequent T cell activation .

Scientific Research Applications

KIN1148’s applications extend beyond influenza vaccines:

Immunology: It modulates immune responses, making it relevant for vaccine development.

Viral Infections: Its RIG-I agonist properties may have broader antiviral applications.

Therapeutics: Researchers explore its potential in treating immune-related disorders.

Comparison with Similar Compounds

While KIN1148’s uniqueness is well-established, direct comparisons with similar compounds are limited. Further research may reveal additional analogs or related molecules.

Biological Activity

KIN1148 is a small molecule classified as an IRF3 agonist, primarily recognized for its role in enhancing immune responses, particularly in the context of viral infections and vaccine adjuvancy. This compound has garnered attention due to its unique mechanism of action involving the activation of the RIG-I-like receptor (RLR) pathway, leading to the induction of innate immune responses. Here, we will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound directly engages RIG-I, a cytosolic pattern recognition receptor that plays a crucial role in detecting viral RNA. Upon binding to RIG-I, this compound induces self-oligomerization of RIG-I and activates downstream signaling pathways involving IRF3 and NFκB. This activation occurs in an RNA- and ATP-independent manner, distinguishing this compound from other RIG-I agonists that require RNA ligands for activation .

Cytokine Production and Gene Expression

Research indicates that this compound promotes the expression of various cytokines and immune-related genes. Notably, it enhances the expression of genes associated with the inflammatory response and antigen processing. In a study using human dendritic cells, this compound significantly increased the maturation of these cells and their ability to activate CD8+ T cells .

The following table summarizes key cytokines and genes influenced by this compound treatment:

| Cytokine/Gene | Effect of this compound | Mechanism |

|---|---|---|

| IL-6 | Increased production | Promotes inflammation |

| IFN-β | Not induced | Distinct from type I IFN response |

| IRF3 Target Genes | Upregulated | Directly linked to RIG-I activation |

| CD80/CD86 | Enhanced expression | Improves T cell activation |

Influenza Vaccine Adjuvancy

In a series of experiments involving influenza vaccines, this compound was shown to significantly enhance vaccine efficacy. Mice immunized with a suboptimal dose of the H1N1 split virus vaccine combined with this compound exhibited increased survival rates against lethal viral challenges compared to controls. Specifically, all mice receiving the vaccine plus this compound survived lethal challenges with mouse-adapted influenza strains, whereas those receiving the vaccine alone showed a median survival time of only 8 days .

Enhanced Antibody Responses

The combination of this compound with vaccines not only improved survival but also led to a substantial increase in IgG antibody production. This was evidenced by higher levels of antibodies capable of neutralizing influenza virus hemagglutinin in serum samples from vaccinated mice . The following table outlines the immune responses observed:

| Response Type | Vaccine Alone | Vaccine + this compound |

|---|---|---|

| Survival Rate | 60% | 100% |

| IgG Antibody Levels | Low | High |

| Weight Loss (%) | 25% | 5% |

Properties

IUPAC Name |

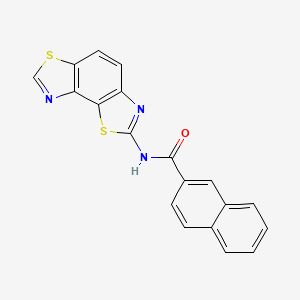

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAISOECYKYATLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.